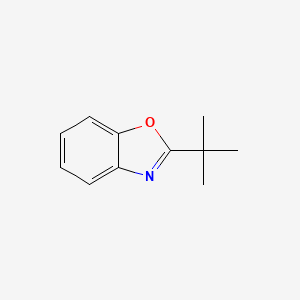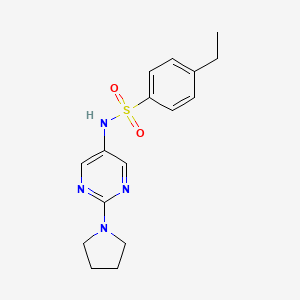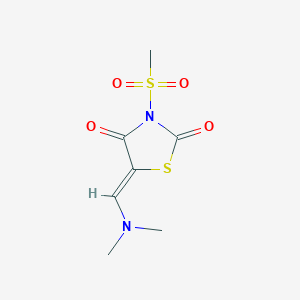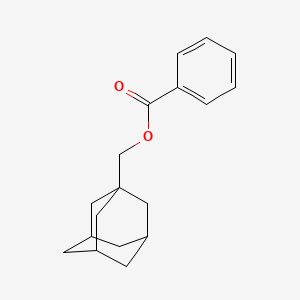
2-Tert-butyl-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-tert-butyl-1,3-benzoxazole involves various methods. One common approach is the reaction between 2-aminophenol and an aldehyde (such as formaldehyde or acetaldehyde) in a suitable solvent (e.g., methyl cyanide or DMSO). Potassium carbonate (K₂CO₃ ) serves as the base, and tert-butyl-hydroperoxide (TBHP) acts as the oxidant. The reaction can be further enhanced by exposure to radiation (e.g., blue LED) under an inert atmosphere (argon) .
Molecular Structure Analysis
The molecular structure of 2-tert-butyl-1,3-benzoxazole consists of a benzene ring fused with an oxazole ring. The tert-butyl group is attached to the benzene ring, leading to a three-dimensional arrangement. The compound’s molecular weight is approximately 175.23 g/mol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Green Synthesis
An innovative electrochemical method was developed for synthesizing some benzoxazole derivatives, including those related to 2-Tert-butyl-1,3-benzoxazole, through the oxidation of 3,5-di-tert-butylcatechol in the presence of benzylamines. This process is catalyst-free, operates under mild conditions, and avoids toxic reagents, highlighting an environmentally friendly approach to producing benzoxazole derivatives with high yields (Salehzadeh, Nematollahi, & Hesari, 2013).
Organic Synthesis
A metal-free route for the oxidative amination of benzoxazole by activating C-H bonds with secondary or primary amines, using catalytic iodine in aqueous tert-butyl hydroperoxide, has been developed. This method efficiently forms C-N bonds, yielding aminated benzoxazole derivatives under environmentally benign conditions (Lamani & Prabhu, 2011).
Medicinal Chemistry
The anti-inflammatory potential of 2-(2-arylphenyl)benzoxazole derivatives was identified, marking these compounds as new and selective ligands for the cyclooxygenase-2 (COX-2) enzyme. This discovery opens up possibilities for developing novel anti-inflammatory drugs with improved selectivity and efficacy (Seth et al., 2014).
Antimicrobial Activity
A series of novel benzoxazole derivatives, designed as structural bioisosteres of nucleotides, demonstrated significant antimicrobial activity. This research underscores the potential of benzoxazole scaffolds in the development of new antimicrobial agents, highlighting the versatility of 2-Tert-butyl-1,3-benzoxazole derivatives in therapeutic applications (Erol et al., 2020).
Material Science
The study on the photophysical properties of Os(II) diimine complexes, including those with benzoxazole ligands, indicates potential applications in organic light emitting diodes (OLEDs) and other photoluminescent materials. The research demonstrates the role of benzoxazole derivatives in enhancing the luminescent efficiency of these complexes, suggesting their use in developing advanced luminescent materials (Chen et al., 2005).
Mécanisme D'action
Target of Action
2-Tert-butyl-1,3-benzoxazole is primarily used as an optical brightener or fluorescent whitening agent . It is a high molecular weight compound of the thiophenediyl benzoxazole class . The primary targets of 2-Tert-butyl-1,3-benzoxazole are various polymer substrates where it imparts a whitening effect .
Mode of Action
The mode of action of 2-Tert-butyl-1,3-benzoxazole involves its interaction with polymer substrates. It absorbs light in the ultraviolet region and re-emits it in the blue region of the spectrum, giving materials treated with it a “whiter” appearance .
Result of Action
The molecular and cellular effects of 2-Tert-butyl-1,3-benzoxazole’s action primarily involve changes in the optical properties of the materials it is applied to. It imparts a whitening effect by absorbing ultraviolet light and re-emitting it in the blue region of the spectrum .
Action Environment
The action, efficacy, and stability of 2-Tert-butyl-1,3-benzoxazole can be influenced by various environmental factors. For instance, it is known to offer excellent resistance to heat . .
Propriétés
IUPAC Name |
2-tert-butyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORNPTDHRCBFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1,3-benzoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2585536.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B2585537.png)



![4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2585543.png)

![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2585545.png)


![N-(2-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2585553.png)


